ethyl N-(3-amino-2-methylphenyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3-amino-2-methylphenyl)carbamate typically involves the reaction of ethyl chloroformate with 3-amino-2-methylphenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining the temperature at room temperature and stirring the reaction mixture for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(3-amino-2-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
Ethyl N-(3-amino-2-methylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-(3-amino-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(3-amino-2-chlorophenyl)carbamate
- Ethyl N-(3-amino-2-hydroxyphenyl)carbamate
- Ethyl N-(3-amino-2-nitrophenyl)carbamate
Uniqueness
Ethyl N-(3-amino-2-methylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position and the amino group at the 3-position allows for unique interactions with molecular targets, making it valuable in research applications .
Properties
IUPAC Name |
ethyl N-(3-amino-2-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUARKGNESAJPQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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